![molecular formula C8H10O4 B3033042 [2,3'-Bifuran]-2',5'-dione, hexahydro- CAS No. 7370-72-1](/img/structure/B3033042.png)
[2,3'-Bifuran]-2',5'-dione, hexahydro-
Overview
Description
2,3'-Bifuran]-2',5'-dione, hexahydro- (2,3'-Bifuran) is a heterocyclic compound belonging to the bifuran class of compounds. It is a six-membered ring with two oxygen atoms at the 3 and 5 positions. 2,3'-Bifuran is a colorless, crystalline solid with a melting point of about 200°C. It is soluble in both polar and non-polar solvents. This compound has been studied for its potential applications in synthetic organic chemistry, as well as its biological activities.
Mechanism of Action
2,3'-Bifuran has been found to act as an inhibitor of enzymes involved in the synthesis of polysaccharides. It does so by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. This binding is believed to occur through hydrogen bonding and van der Waals forces. Additionally, 2,3'-Bifuran has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins, such as those involved in the synthesis of proteins involved in the formation of cell walls.
Biochemical and Physiological Effects
2,3'-Bifuran has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of polysaccharides, as well as those involved in the synthesis of proteins. Additionally, it has been found to inhibit the growth of certain fungi, as well as certain viruses. Furthermore, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to reduce the production of certain free radicals.
Advantages and Limitations for Lab Experiments
2,3'-Bifuran has a number of advantages for use in lab experiments. It is a relatively stable compound, with a melting point of about 200°C. Additionally, it is soluble in both polar and non-polar solvents, making it easy to work with. Furthermore, it is relatively inexpensive, making it an attractive choice for use in experiments. However, there are also a number of limitations for use in lab experiments. For example, it is not very soluble in water, so it may be difficult to work with in aqueous solutions. Additionally, it may be difficult to obtain in large quantities, as it is not widely available.
Future Directions
The potential applications of 2,3'-Bifuran are far-reaching. In the future, it may be used to develop new and improved drugs for the treatment of a variety of diseases. Additionally, it may be used in the development of new and improved catalysts for use in synthetic organic chemistry. Furthermore, it may be used in the development of new and improved fluorescent dyes for use in medical imaging. Finally, it may be used in the development of new and improved materials for use in a variety of applications.
Scientific Research Applications
2,3'-Bifuran has been studied for its potential applications in synthetic organic chemistry and its biological activities. In particular, it has been studied for its ability to act as an inhibitor of enzymes involved in the synthesis of polysaccharides. It has also been studied for its potential use as an antifungal agent and as an antiviral agent. Additionally, it has been studied for its potential use as a catalyst in the synthesis of polymers, as well as its potential use as a fluorescent dye.
properties
IUPAC Name |
3-(oxolan-2-yl)oxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINCBZDVMGZOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393105 | |
Record name | [2,3'-Bifuran]-2',5'-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolan-2-yl)oxolane-2,5-dione | |
CAS RN |
7370-72-1 | |
Record name | [2,3'-Bifuran]-2',5'-dione, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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